methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-{[1-(2,5-DICHLOROPHENYL)PROPYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoyl group, and a dichlorophenyl moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[1-(2,5-DICHLOROPHENYL)PROPYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, the introduction of the sulfamoyl group, and the attachment of the dichlorophenyl moiety. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the quinoline intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dichlorophenyl Moiety: This can be accomplished through nucleophilic substitution reactions using appropriate dichlorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-{[1-(2,5-DICHLOROPHENYL)PROPYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 6-{[1-(2,5-DICHLOROPHENYL)PROPYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfamoyl group is known to interact with active sites of enzymes, while the quinoline core can intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have been used as antimalarial agents.
Sulfamoyl Derivatives: Sulfamethoxazole is a well-known antibiotic that contains a sulfamoyl group.
Dichlorophenyl Derivatives: Compounds like diclofenac, a nonsteroidal anti-inflammatory drug, contain a dichlorophenyl moiety.
Uniqueness
METHYL 6-{[1-(2,5-DICHLOROPHENYL)PROPYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is unique due to the combination of its functional groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22Cl2N2O4S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 6-[1-(2,5-dichlorophenyl)propylsulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-3-18(16-12-14(21)6-8-17(16)22)23-29(26,27)15-7-9-19-13(11-15)5-4-10-24(19)20(25)28-2/h6-9,11-12,18,23H,3-5,10H2,1-2H3 |
InChI Key |
HUWKLHJYDGOFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.